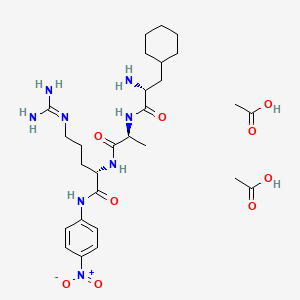

H-D-CHA-Ala-Arg-pNA (diacetate)

説明

BenchChem offers high-quality H-D-CHA-Ala-Arg-pNA (diacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-CHA-Ala-Arg-pNA (diacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H46N8O9 |

|---|---|

分子量 |

638.7 g/mol |

IUPAC名 |

acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1 |

InChIキー |

GOOYGVMAIMOCLQ-AWFQOOCHSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O |

正規SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Mechanism of action for H-D-CHA-Ala-Arg-pNA diacetate

Technical Guide for Assay Development & Kinetic Analysis[1]

Executive Summary

H-D-CHA-Ala-Arg-pNA diacetate is a highly specific, synthetic chromogenic substrate designed for the quantitative determination of Plasma Kallikrein (PK) activity.[1] Its molecular architecture incorporates D-Cyclohexylalanine (CHA) at the P3 position, enhancing hydrophobic interaction with the enzyme's S3 subsite while reducing susceptibility to degradation by non-target proteases. Upon hydrolysis by the target enzyme, the substrate releases p-nitroaniline (pNA), allowing for real-time spectrophotometric monitoring at 405 nm.[2][3][4][5][6]

This guide details the physicochemical mechanism, kinetic rationale, and validated experimental protocols for utilizing this substrate in drug discovery and hemostasis research.

Part 1: Molecular Architecture & Chemical Logic

The efficacy of H-D-CHA-Ala-Arg-pNA relies on its ability to mimic the natural cleavage site of High Molecular Weight Kininogen (HMWK), the physiological substrate of plasma kallikrein.

1.1 Structural Components

The substrate consists of three distinct functional domains:

| Component | Chemical Identity | Function |

| P3 Position | D-CHA (D-Cyclohexylalanine) | A non-natural, hydrophobic amino acid. It mimics Phenylalanine (Phe) but offers a saturated ring structure, increasing affinity for the hydrophobic S3 pocket of Kallikrein and preventing recognition by aminopeptidases (due to D-stereochemistry). |

| P2 Position | Ala (Alanine) | Provides a small, neutral spacer that positions the scissile bond correctly within the active site without creating steric hindrance. |

| P1 Position | Arg (Arginine) | A basic residue essential for binding to the S1 specificity pocket (Asp189) of serine proteases like Kallikrein. |

| Reporter | pNA (p-Nitroaniline) | The chromophore leaving group.[2][3][4][5][6][7] Attached via an amide bond to the C-terminus of Arginine. |

| Salt Form | Diacetate | Ensures solubility in aqueous buffers while maintaining stability during lyophilized storage. |

1.2 The "Lock and Key" Specificity

While many serine proteases (Thrombin, Plasmin, FXa) cleave after Arginine, the D-CHA-Ala-Arg sequence is optimized for Plasma Kallikrein.

-

vs. Thrombin: Thrombin prefers bulky hydrophobic residues at P2 (e.g., Proline in Pro-Phe-Arg). The small Alanine at P2 in this substrate reduces Thrombin cross-reactivity.

-

vs. Plasmin: The bulky CHA group restricts access to the Plasmin active site, which prefers Lysine or less sterically demanding hydrophobic groups.

Part 2: The Kinetic Mechanism

The reaction follows standard Michaelis-Menten kinetics for amidolytic hydrolysis.

2.1 Reaction Pathway

The catalytic triad of Plasma Kallikrein (His-57, Asp-102, Ser-195) executes a nucleophilic attack on the amide bond between Arginine and pNA.

-

Binding (

): The substrate enters the active site; the Arg guanidino group anchors to Asp-189. -

Acylation (

): Ser-195 attacks the carbonyl carbon of the Arg-pNA bond, forming a tetrahedral intermediate. The bond breaks, releasing free pNA (Yellow). -

Deacylation (

): Water hydrolyzes the acyl-enzyme intermediate, releasing the peptide moiety (H-D-CHA-Ala-Arg-OH) and regenerating the enzyme.

Chemical Equation:

2.2 Visualization of Mechanism

The following diagram illustrates the catalytic workflow and signal generation.

Caption: Catalytic hydrolysis of H-D-CHA-Ala-Arg-pNA by Plasma Kallikrein, resulting in chromophore release.

Part 3: Experimental Protocol (Validated)

This protocol is designed for a 96-well microplate format. It is self-validating through the inclusion of blanks and standard curves.

3.1 Reagent Preparation

-

Buffer (Assay Buffer): 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 37°C. (Optional: Add 0.1% BSA to prevent enzyme adsorption to plastic).

-

Substrate Stock: Dissolve H-D-CHA-Ala-Arg-pNA diacetate in sterile distilled water to 4 mM. Store at -20°C in dark aliquots.

-

Stop Solution: 20% Acetic Acid or 1% Citric Acid.

3.2 Assay Workflow

| Step | Component | Volume ( | Notes |

| 1 | Buffer | 100 | Pre-warm to 37°C. |

| 2 | Sample/Enzyme | 50 | Plasma or purified Kallikrein. |

| 3 | Incubation | - | Incubate 2-5 min at 37°C to equilibrate. |

| 4 | Substrate (Start) | 50 | Add 4 mM stock (Final conc: 1 mM). |

| 5 | Measurement | - | Kinetic: Read OD405 every 30s for 10 min.Endpoint: Incubate 10 min, add 50 |

3.3 Protocol Visualization

Caption: Step-by-step workflow for kinetic or endpoint determination of Kallikrein activity.

Part 4: Data Analysis & Calculation

To ensure scientific integrity, activity must be calculated using the extinction coefficient of pNA rather than arbitrary units.

4.1 The Formula

- : Change in absorbance per minute (linear range).

- : Total reaction volume (mL).

-

: Extinction coefficient of pNA (

-

: Light path length (cm). Note: In 96-well plates, this depends on volume; typically ~0.6 cm for 200

- : Volume of enzyme sample added (mL).

4.2 Troubleshooting & Validation (Self-Correction)

-

High Background: If the blank (Buffer + Substrate) turns yellow, the substrate has degraded. Fresh stock is required.

-

Non-Linearity: If

decreases over time, substrate depletion (>10% consumed) or product inhibition has occurred. Dilute the enzyme.[8] -

Inner Filter Effect: At substrate concentrations >2 mM, optical density may deviate from Beer's Law. Keep final concentration near

(approx 0.5 - 1.0 mM).

References

-

Amundsen, E., et al. (1979). Chromogenic Substrate Assays for Plasma Kallikrein. In: Kinins II: Biochemistry, Pathophysiology, and Clinical Aspects.[3][5][9]

-

Friberger, P. (1982).[3] Chromogenic Peptide Substrates: Their Use for the Assay of Factors in the Fibrinolytic and Plasma Kallikrein-Kinin Systems. Scandinavian Journal of Clinical and Laboratory Investigation.

-

MedChemExpress. (2024). H-D-CHA-Ala-Arg-pNA Product Datasheet & Specificity.

-

Cayman Chemical. (2024). Serine Protease Substrate Profiling and Kinetics.

Sources

- 1. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. endotell.ch [endotell.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. H-D-CHG-Ala-Arg-pNA.2AcOH(Substrate Th-1)|DC Chemicals [dcchemicals.com]

- 8. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Specificity & Kinetics of H-D-CHA-Ala-Arg-pNA for Serine Proteases

This guide details the specificity, kinetics, and application of the chromogenic substrate H-D-CHA-Ala-Arg-pNA (commonly known as Spectrozyme® TH or Pefachrome® TH 5251). It is designed for researchers requiring high-fidelity measurement of Thrombin (Factor IIa) activity.

Executive Summary

H-D-CHA-Ala-Arg-pNA (D-Cyclohexylalanyl-L-alanyl-L-arginine-p-nitroanilide) is a highly specific chromogenic substrate engineered for the quantitative determination of Thrombin (EC 3.4.21.5). Unlike broad-spectrum arginine substrates, the incorporation of the non-natural amino acid D-Cyclohexylalanine (D-CHA) at the P3 position optimizes hydrophobic interaction with the thrombin S3 apolar binding pocket, significantly enhancing selectivity over related serine proteases like Factor Xa and Plasmin.

Primary Utility:

-

Direct Thrombin Activity Assays (Kinetic & End-point).

-

Thrombin Generation Assays (TGA) in plasma.[1]

-

Inhibitor Screening (e.g., Hirudin, Argatroban, Antithrombin III).

Molecular Architecture & Mechanism

The specificity of H-D-CHA-Ala-Arg-pNA is dictated by its tripeptide sequence, which mimics the natural cleavage site of Fibrinogen (the physiological substrate of thrombin), but with structural modifications to enhance catalytic efficiency (

Structural Logic (The "S-Pocket" Fit)

Serine proteases recognize substrates via a lock-and-key mechanism involving subsites (S1, S2, S3) on the enzyme and corresponding residues (P1, P2, P3) on the substrate.

-

P1 Position (Arg): The L-Arginine residue is essential for binding to the S1 specificity pocket , anchored by a salt bridge to Asp189 at the bottom of the thrombin active site.

-

P2 Position (Ala): The small, neutral L-Alanine residue fits the restricted S2 pocket of thrombin, preventing steric hindrance common with bulkier residues that might favor other proteases like Kallikrein.

-

P3 Position (D-CHA): The D-Cyclohexylalanine is the critical specificity determinant. It mimics D-Phenylalanine (found in substrate S-2238) but possesses a saturated cyclohexyl ring. This increases lipophilicity and structural rigidity, optimizing van der Waals interactions with the S3 hydrophobic pocket (typically lined by Trp215 and Phe227 in thrombin).

Hydrolysis Mechanism

Upon binding, the catalytic triad of Thrombin (His57, Asp102, Ser195) attacks the amide bond between Arginine and the p-nitroaniline (pNA) group.

Reaction:

The release of free p-nitroaniline (pNA) results in a colorimetric shift measurable at 405 nm .

Figure 1: Mechanism of action. The D-CHA residue ensures high-affinity binding to Thrombin's S3 pocket, leading to specific cleavage and signal generation.

Enzymatic Specificity & Kinetic Profile[1][2]

While H-D-CHA-Ala-Arg-pNA is optimized for Thrombin, understanding its kinetic constants relative to other proteases is vital for assay validation.

Kinetic Constants (Human Thrombin)

The substrate exhibits "fast" kinetics, making it suitable for both initial rate and endpoint methods.

| Parameter | Value (Approx.) | Significance |

| 14 – 20 µM | Low | |

| 80 – 130 s⁻¹ | High turnover number allows for sensitive detection of picomolar enzyme levels. | |

| Specificity Constant ( | ~5 – 7 x 10⁶ M⁻¹s⁻¹ | Comparable to the "gold standard" substrate S-2238 (D-Phe-Pip-Arg-pNA). |

Cross-Reactivity Profile

The "Ala" at P2 and "D-CHA" at P3 provide a specific filter against other coagulation factors.

-

Factor Xa: Negligible activity. FXa prefers Ile-Glu-Gly-Arg (S-2222). The bulky/hydrophobic P3 of CHA-Ala-Arg is poorly tolerated by FXa.

-

Plasmin: Low to Moderate cross-reactivity. Plasmin has broader specificity for Lys/Arg, but H-D-CHA-Ala-Arg is significantly less sensitive to Plasmin than substrates like S-2251 (Val-Leu-Lys).

-

Kallikrein: Very low activity. Plasma Kallikrein requires Pro-Phe-Arg (S-2302). The absence of Proline at P3/P2 excludes Kallikrein binding.

-

Trypsin: High cross-reactivity (Universal serine protease). Note: Samples must be free of pancreatic trypsin, or trypsin inhibitors (e.g., Soybean Trypsin Inhibitor) must be used if contamination is suspected.

Figure 2: Specificity profile. Green indicates the intended target; Red indicates minimal cross-reactivity; Yellow indicates potential interference.

Experimental Protocol: Thrombin Activity Assay

This protocol is a self-validating system for measuring Thrombin activity in purified systems or plasma fractions.

Reagents & Preparation

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA (to prevent enzyme adsorption), pH 8.4 (Optimal for Thrombin).

-

Substrate Stock: Reconstitute H-D-CHA-Ala-Arg-pNA in sterile, distilled water to 2–4 mM . Store at 4°C (stable for 1 week) or -20°C (stable for months).

-

Stop Solution: 20% Acetic Acid (for endpoint assays).

Workflow

Step 1: Equilibration Pipette 100 µL of Buffer into a 96-well microplate (polystyrene, flat bottom). Add 50 µL of Sample (containing Thrombin). Control: Use known Thrombin standards (e.g., 0.1 – 5.0 NIH Units/mL) to generate a standard curve.

Step 2: Substrate Addition

Add 50 µL of Substrate Stock (pre-warmed to 37°C).

Final Substrate Concentration: ~0.5 – 1.0 mM (Ensure

Step 3: Incubation & Measurement

-

Kinetic Method (Recommended): Immediately place in a plate reader at 37°C. Measure Absorbance at 405 nm every 30 seconds for 10 minutes. Calculate

. -

Endpoint Method: Incubate at 37°C for exactly 5–10 minutes. Add 50 µL Stop Solution (Acetic Acid). Read End-point Absorbance at 405 nm.

Calculation

- (Extinction Coeff. of pNA): ~10.4 mM⁻¹cm⁻¹ (check specific reader pathlength).

- : Pathlength (usually 0.6–0.7 cm for 200 µL in 96-well plate).

Applications in Drug Development[3][4]

Antithrombin (ATIII) Assay

Used to measure heparin cofactor activity.[2][3]

-

Principle: Incubate Plasma (ATIII source) + Excess Thrombin + Heparin.

-

Reaction: ATIII inhibits Thrombin. Residual Thrombin is measured using H-D-CHA-Ala-Arg-pNA.

-

Result: Inverse relationship; Lower absorbance = Higher ATIII activity.

Direct Thrombin Inhibitor (DTI) Screening

Ideal for screening anticoagulants like Argatroban , Dabigatran , or Hirudin .

-

Protocol: Pre-incubate Thrombin with the inhibitor candidate. Add substrate.[2][4][5][6]

-

Analysis: Plot % Inhibition vs. Log[Inhibitor] to determine

. The high affinity (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or old substrate. | Store substrate at -20°C. Keep pH < 9.0. |

| Non-Linear Kinetics | Substrate depletion. | Dilute enzyme sample or reduce incubation time. Ensure |

| Low Sensitivity | pH mismatch. | Adjust buffer to pH 8.4. Thrombin activity drops significantly below pH 7.0. |

| Interference | Turbidity in plasma samples. | Use "Kinetic Mode" (slope) rather than endpoint to cancel out static turbidity. |

References

-

MedChemExpress. (2024). H-D-CHA-Ala-Arg-pNA: Thrombin Substrate Product Information. Retrieved from

- Lottenberg, R., et al. (1983). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361.

-

Enzyme Research Laboratories. (2024). Pefachrome TH 5251 Specificity Data. Retrieved from [7]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. Retrieved from

-

Diapharma. (2024). Chromogenic Substrate Specificity Guide. Retrieved from [1]

Sources

- 1. diapharma.com [diapharma.com]

- 2. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enzyme Research | Product List [enzymeresearch.co.uk]

- 6. Revisiting the effect of cholesteryl sulfate on clotting and fibrinolysis: Inhibition of human thrombin and other human blood proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Research | Pefachrome TG [enzymeresearch.co.uk]

An In-depth Technical Guide to H-D-CHA-Ala-Arg-pNA: A Chromogenic Substrate for Serine Protease Analysis

This guide provides a comprehensive technical overview of the chromogenic substrate H-D-Cyclohexylalanyl-Alanyl-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA). It is designed for researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly in the fields of hematology, inflammation, and drug discovery. This document delves into the chemical structure, physicochemical properties, mechanism of action, and practical applications of this valuable research tool, with a focus on providing field-proven insights and robust experimental protocols.

Introduction: The Role of Chromogenic Substrates in Protease Research

Chromogenic substrates are indispensable tools in modern biochemistry and drug discovery, offering a straightforward and quantitative method for measuring enzyme activity.[1] These synthetic molecules are designed to mimic the natural substrates of a target enzyme. Upon enzymatic cleavage, a chromophore is released, which can be readily detected and quantified using a spectrophotometer.[1] The rate of color development is directly proportional to the enzymatic activity, allowing for precise kinetic analysis.[2]

H-D-CHA-Ala-Arg-pNA is a specific type of chromogenic substrate designed for the study of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. Its unique structure offers a valuable tool for investigating the activity of key enzymes involved in physiological and pathological processes.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of H-D-CHA-Ala-Arg-pNA is fundamental to its effective use in enzymatic assays.

Chemical Identity

-

IUPAC Name: (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide[3]

-

Molecular Formula: C₂₄H₃₈N₈O₅[3]

-

Molecular Weight: 518.61 g/mol [3]

-

CAS Number: 143556-06-3[4]

Structural Diagram

The chemical structure of H-D-CHA-Ala-Arg-pNA is depicted below. The peptide backbone consists of D-Cyclohexylalanine, Alanine, and Arginine, with the p-nitroanilide group attached to the C-terminus of Arginine.

Caption: Chemical structure of H-D-CHA-Ala-Arg-pNA.

Physicochemical Properties

| Property | Value/Information | Source |

| Solubility | Soluble in aqueous buffers such as Tris. For hydrophobic peptides, dissolving in organic solvents like DMSO or DMF and then diluting with buffer is recommended. | [5][6] |

| Stability | Peptide substrates are susceptible to degradation at extreme pH and high temperatures. Stock solutions should be stored at -20°C or below. Repeated freeze-thaw cycles should be avoided. The stability of p-nitroanilide substrates is influenced by pH, with hydrolysis potentially occurring under strongly acidic or alkaline conditions. | [7][8][9] |

| Appearance | Typically a white to off-white lyophilized powder. | [10] |

Mechanism of Action: Enzymatic Cleavage and Signal Generation

The utility of H-D-CHA-Ala-Arg-pNA as a chromogenic substrate lies in its specific interaction with certain serine proteases, leading to a quantifiable color change.

The enzymatic reaction proceeds as follows:

H-D-CHA-Ala-Arg-pNA (colorless) + H₂O --(Serine Protease)--> H-D-CHA-Ala-Arg-OH + p-Nitroaniline (yellow)

The serine protease recognizes and hydrolyzes the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety.[2] The release of free pNA, a yellow chromophore, results in an increase in absorbance at 405 nm.[7] The initial rate of this increase in absorbance is directly proportional to the concentration of the active enzyme in the sample.

Caption: Mechanism of enzymatic cleavage of H-D-CHA-Ala-Arg-pNA.

Enzyme Specificity and Kinetic Parameters

H-D-CHA-Ala-Arg-pNA is primarily used as a substrate for thrombin and plasma kallikrein. Understanding its kinetic parameters for these enzymes is crucial for accurate assay design and data interpretation.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source |

| Thrombin (Human α) | 20.34 | 14.71 | 0.72 | [11] |

| Plasma Kallikrein | Data not readily available for this specific substrate. However, for the similar substrate H-D-Pro-Phe-Arg-pNA (S-2302), Km values in the micromolar range have been reported. | - | - | [12][13] |

Note: Kinetic constants can vary depending on experimental conditions such as pH, temperature, and buffer composition. The provided data should be used as a reference, and it is recommended to determine these parameters under your specific assay conditions.

The specificity of chromogenic substrates is a critical consideration. While H-D-CHA-Ala-Arg-pNA is a good substrate for thrombin and plasma kallikrein, it may also be cleaved by other trypsin-like serine proteases.[14] Therefore, when working with complex biological samples, it is essential to use specific inhibitors or immunodepletion methods to ensure that the measured activity is attributable to the enzyme of interest.[15]

Experimental Protocols

The following protocols provide a starting point for using H-D-CHA-Ala-Arg-pNA in enzymatic assays. Optimization may be required depending on the specific enzyme and experimental goals.

General Assay Workflow

Caption: General workflow for an enzyme kinetics assay.

Detailed Protocol for Thrombin Activity Assay

This protocol is designed for a 96-well microplate format and can be adapted for other formats.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C.

-

Thrombin Stock Solution: Prepare a stock solution of purified human α-thrombin in assay buffer. The final concentration in the assay will need to be optimized.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of H-D-CHA-Ala-Arg-pNA in sterile, nuclease-free water or DMSO. Store in aliquots at -20°C.

-

Test Compounds (for inhibitor screening): Dissolve compounds in an appropriate solvent (e.g., DMSO) at a desired stock concentration.

Procedure:

-

Prepare Reagents: Allow all reagents to equilibrate to the assay temperature (e.g., 37°C).

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of test compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add 20 µL of thrombin solution to all wells except for the blank wells (add 20 µL of assay buffer to blank wells).

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for any potential inhibitors to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of H-D-CHA-Ala-Arg-pNA substrate solution to all wells to start the reaction. The final substrate concentration should be around the Km value (approximately 20 µM) for determining inhibitor potency (IC₅₀) or varied for determining the mechanism of inhibition.[2]

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

-

Data Analysis:

-

For each well, plot absorbance versus time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

High-Throughput Screening (HTS) for Protease Inhibitors

H-D-CHA-Ala-Arg-pNA is well-suited for HTS campaigns due to the simplicity and robustness of the colorimetric readout.[16]

Key Considerations for HTS:

-

Assay Miniaturization: The assay can be miniaturized to 384-well or 1536-well formats to increase throughput and reduce reagent consumption.[14]

-

Automation: Utilize automated liquid handling systems for compound plating, reagent addition, and plate reading to ensure consistency and high throughput.[14]

-

Single-Point vs. Dose-Response Screening: The primary screen is often performed at a single high concentration of test compounds to identify initial "hits."[17] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).

-

Data Analysis and Hit Selection: HTS data analysis involves calculating statistical parameters such as the Z'-factor to assess the quality of the assay. Hits are typically defined as compounds that cause a statistically significant reduction in enzyme activity.

Data Interpretation and Troubleshooting

Reliable data generation requires careful attention to potential pitfalls and a systematic approach to troubleshooting.

| Issue | Possible Cause(s) | Troubleshooting Steps | Source |

| High Background Signal | - Substrate instability (auto-hydrolysis) - Contaminating proteases in the sample or reagents - Spectrophotometric interference from test compounds | - Prepare fresh substrate solution. - Run a blank control (no enzyme). - Use protease-free reagents and water. - Screen compounds for absorbance at 405 nm prior to the assay. | [3] |

| Low or No Signal | - Inactive enzyme - Incorrect buffer pH or temperature - Presence of an unknown inhibitor in the sample | - Use a new aliquot of enzyme and verify its activity with a known substrate. - Check and adjust the pH of the buffer. Ensure the assay is performed at the optimal temperature for the enzyme. - Run a control with a known amount of active enzyme spiked into the sample. | [18] |

| Non-linear Reaction Progress Curves | - Substrate depletion - Product inhibition - Enzyme instability | - Use a lower enzyme concentration or a shorter reaction time. - Analyze the data for product inhibition kinetics. - Check the stability of the enzyme under the assay conditions. | [18] |

| Poor Z'-factor in HTS | - High variability in controls - Small assay window | - Optimize reagent concentrations and incubation times. - Ensure consistent liquid handling. - Use a more sensitive detection method if necessary. | - |

Conclusion

H-D-CHA-Ala-Arg-pNA is a valuable and versatile tool for the characterization of serine proteases, particularly thrombin and plasma kallikrein. Its properties as a chromogenic substrate enable straightforward and quantitative measurement of enzyme activity, making it suitable for a wide range of applications from basic research to high-throughput drug discovery. By understanding its chemical properties, mechanism of action, and the nuances of its use in enzymatic assays, researchers can leverage this substrate to generate high-quality, reproducible data and advance our understanding of the critical roles these enzymes play in health and disease.

References

- Stief, T. W. (2006). Specific determination of plasmatic thrombin activity. Clinical and Applied Thrombosis/Hemostasis, 12(3), 353-358.

-

CoaChrom. (n.d.). Plasma Kallikrein-like activity. Retrieved from [Link]

- Kenniston, J. A., Faucette, C. A., Martik, D., Comeau, S. R., Lindberg, A. P., Kopacz, K. J., ... & Edwards, T. E. (2020). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. Frontiers in Immunology, 11, 580880.

-

ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]

- BenchChem. (2025). Application Note: Chromogenic Assay for Plasma Kallikrein Activity.

- Ito, R. K., & Schmaier, A. H. (1982). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 28(4), 688-692.

- BenchChem. (2025). The Chromogenic Substrate Cbz-Lys-Arg-pNA: A Technical Guide for Thrombin Research. Retrieved from a hypothetical BenchChem technical guide.

- Butenas, S., Orfeo, T., & Mann, K. G. (2009). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors.

- HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual. Retrieved from a hypothetical HaemoScan product manual.

- Braasch, D. A., Nulf, C. J., & Corey, D. R. (2002). Synthesis and purification of peptide nucleic acids. Current protocols in nucleic acid chemistry, 9(1), 4-11.

-

Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

- Di Cera, E. (2008). Thrombin. Molecular aspects of medicine, 29(4), 203-254.

- Gallimore, M. J., & Friberger, P. (1991).

- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from a hypothetical SB-PEPTIDE resource page.

- Sampaio, C. A., Reis, M. L., Fink, E., Camargo, A. C., & Greene, L. J. (1974). Thermal stability of peptide nucleic acid complexes. FEBS letters, 42(2), 239-242.

- Garcia-Galan, C., Berbegal, L., Garcia-Verdugo, E., & Garcia-Granda, S. (2019). Immobilization of Thrombin on Agarose-Based Supports for Affinity Tag Removal. Molecules, 24(18), 3298.

- Mariani, A., & Di Mauro, E. (2019). pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions. Life, 9(2), 43.

-

PubChem. (n.d.). N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide. Retrieved from [Link]

-

ChEMBL. (n.d.). Assay: Inhibition of purified human plasma kallikrein assessed as inhibition constant using H-D-Pro-Phe-Arg-pNA.2HCl as substrate measured after 3 mi.... Retrieved from [Link]

- MedChemExpress. (n.d.). H-D-CHA-Ala-Arg-pNA.

- PubChem. (n.d.). 3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid.

- Saboury, A. A. (2010). Interactions of TRIS [tris (hydroxymethyl) aminomethane] and related buffers with peptide backbone: thermodynamic characterization. The Journal of Physical Chemistry B, 114(44), 14217-14222.

- Schmaier, A. H. (2016). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Journal of thrombosis and haemostasis, 14(3), 456-464.

- MedChemExpress. (n.d.). H-D-Phe-Pip-Arg-pNA acetate (S-2238 acetate).

- Goncearenco, A., & Berezovsky, I. N. (2012). On the pH-optimum of activity and stability of proteins. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(12), 1333-1339.

- de Maat, S., & Maas, C. (2020). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers in immunology, 11, 606277.

-

PubChem. (n.d.). Imunofan. Retrieved from [Link]

- Lee, T. W., Cherney, M. M., Huitema, C., Eltis, L. D., & James, M. N. (2004). High-throughput screening identifies inhibitors of the SARS coronavirus main proteinase. Chemistry & biology, 11(9), 1281-1291.

- Bailey-Elkin, B. A., Knaap, R. C., Johnson, G. G., Dale, I. J., & Kizzire, K. (2020). High-throughput screening for drugs that inhibit papain-like protease in SARS-CoV-2. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 956-966.

- Lee, T. W., Cherney, M. M., Huitema, C., Eltis, L. D., & James, M. N. (2004). High-throughput screening identifies inhibitors of the SARS coronavirus main proteinase. Chemistry & biology, 11(9), 1281-1291.

- McMahon, C., Ba, Z., & Kossiakoff, A. A. (2018). High-throughput Activity Reprogramming of Proteases (HARP). Cell chemical biology, 25(3), 328-338.

- Kumar, S., & Singh, S. K. (2015). Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study. International journal of biological macromolecules, 79, 960-969.

-

PubChem. (n.d.). Arg-Arg. Retrieved from [Link]

- Chen, C. Y., & Chang, G. G. (2011). Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. The protein journal, 30(6), 419-427.

-

PubChem. (n.d.). Pro-Arg. Retrieved from [Link]

- Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Hopax Fine Chemicals Blog.

- BenchChem. (2025). High-Throughput Screening Assay with Boc-QAR-pNA: Application Notes and Protocols.

-

YouTube. (2019, May 14). [Video title]. [Video description]. Retrieved from [Link]

Sources

- 1. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromogenic detection in western blotting | Abcam [abcam.com]

- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A High Affinity, Antidote-Controllable Prothrombin and Thrombin-Binding RNA Aptamer Inhibits Thrombin Generation and Thrombin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. haemoscan.com [haemoscan.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay Troubleshooting | MB [molecular.mlsascp.com]

Chromogenic Precision: A Technical Guide to pNA Substrates in Enzyme Kinetics

Executive Summary: The Mechanistic Basis

In the high-throughput screening (HTS) and kinetic characterization of proteases, para-nitroanilide (pNA) substrates represent the industry standard for robust, cost-effective activity monitoring. Unlike fluorogenic substrates (e.g., AMC or ACC), which offer higher sensitivity but are susceptible to compound autofluorescence and inner-filter effects, pNA substrates provide a stoichiometric, absorbance-based readout that is less prone to optical interference.

The core principle relies on the cleavage of an amide bond between a specific amino acid sequence (the recognition moiety) and the p-nitroaniline group (the reporter).

The Reaction Mechanism

The enzyme recognizes the peptide sequence (P1-P4 positions) and hydrolyzes the C-terminal amide bond. This releases free p-nitroaniline. While the intact substrate is colorless (absorption

Figure 1: The hydrolytic cleavage of a pNA substrate. The shift in absorbance upon release of the pNA reporter allows for real-time kinetic monitoring.

Optical Physics & Quantification

To transition from raw Optical Density (OD) to meaningful kinetic units (micromoles per minute), one must apply the Beer-Lambert Law :

- : Absorbance (measured).[1][2][3][4][5][6]

-

(Epsilon) : Molar extinction coefficient (

- : Concentration (M).[2][5]

- : Pathlength (cm).

The Critical Variable: Extinction Coefficient ( )

A common error in drug discovery is assuming a fixed

Senior Scientist Recommendation: Do not rely on literature values alone. Construct a pNA Standard Curve (using pure p-nitroaniline) under your specific assay conditions to derive the exact conversion factor.

Table 1: Substrate Comparison

| Feature | Chromogenic (pNA) | Fluorogenic (AMC/ACC) | Native Protein (e.g., Casein) |

| Detection | Absorbance (405 nm) | Fluorescence (Ex 360/Em 460) | Precipitation/HPLC |

| Sensitivity | Moderate (nM to | High (pM to nM range) | Low |

| Interference | Low (colored compounds) | High (autofluorescence) | High (background noise) |

| Linearity | Excellent ( | Limited by inner filter effect | Variable |

| Cost | Low | Moderate/High | Low |

Experimental Design & Optimization

Success with pNA substrates hinges on solubility and background control.

Solubility Management (The DMSO Factor)

Most pNA substrates are hydrophobic. They must be dissolved in an organic solvent (DMSO or DMF) to create a high-concentration stock (e.g., 10–100 mM).

-

Risk: "Crashing out" (precipitation) upon addition to the aqueous assay buffer.[8]

-

Protocol: Dilute the stock into the buffer slowly with vortexing. Ensure the final DMSO concentration in the well is < 5% (ideally < 1%) to prevent enzyme denaturation or inhibition.

Controlling Spontaneous Hydrolysis

pNA substrates are chemically liable to hydrolyze over time, especially at high pH (> 8.0), generating a yellow background even without enzyme.

-

Validation Step: Always include a Substrate Blank (Buffer + Substrate, no Enzyme).

-

Correction: Subtract the slope of the Substrate Blank from the Enzyme Reaction slope.

Standardized Kinetic Protocol (Determination of )

This workflow describes the determination of Michaelis-Menten constants (

Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 150 mM NaCl, 10 mM CaCl

. -

Enzyme Stock: Purified protease (e.g., 100 nM active site titrated).

-

Substrate Stock: 100 mM substrate (e.g., L-BAPNA) in 100% DMSO.

Workflow Diagram

Figure 2: Step-by-step workflow for a continuous kinetic assay using pNA substrates.

Step-by-Step Methodology

-

Preparation: Prepare a serial dilution of the substrate in the Assay Buffer (keeping DMSO constant). Range:

to -

Blanking: Designate "No Enzyme" wells for every substrate concentration to correct for non-enzymatic hydrolysis.

-

Initiation: Add enzyme to the wells using a multi-channel pipette. Do not introduce bubbles , as they scatter light and ruin absorbance readings.

-

Measurement: Immediately place in a plate reader pre-heated to 37°C. Shake for 5 seconds. Read Absorbance (405 nm) every 30 seconds for 15 minutes.

Data Analysis

To calculate the kinetic parameters, follow this logic chain:

-

Determine Initial Velocity (

): Identify the linear portion of the absorbance vs. time curve (usually the first 5–10 minutes). Calculate the slope ($ \Delta A{405} / \text{min} $).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Convert to Molar Velocity:

(Note: For a standard 96-well plate with 200 µL volume, pathlength -

Curve Fitting: Plot

(y-axis) vs. [Substrate] (x-axis). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, SigmaPlot):

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Precipitation (Cloudiness) | Substrate insolubility upon dilution. | Pre-dilute substrate in an intermediate buffer; reduce final concentration; add 0.01% Triton X-100. |

| Non-Linear Kinetics | Substrate depletion (>10% consumed). | Reduce enzyme concentration or shorten the measurement window to the true "initial rate" phase. |

| High Background | Spontaneous hydrolysis or old substrate. | Use fresh stock; check pH (pNA hydrolyzes faster at pH > 8.5); subtract blank. |

| Low Signal | Wrong wavelength or low enzyme activity. | Ensure filter is 405 nm (not 450 nm); check enzyme specific activity with a known standard. |

References

-

National Institutes of Health (NIH). (2014). Compound precipitation in high-concentration DMSO solutions. J Biomol Screen.[9] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines | MDPI [mdpi.com]

- 6. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. neb.com [neb.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanistic Analysis and Application of H-D-CHA-Ala-Arg-pNA

The following technical guide details the mechanistic understanding, kinetic profile, and experimental application of the chromogenic substrate H-D-CHA-Ala-Arg-pNA (commonly known by the trade name Spectrozyme® TH ).

Executive Summary

H-D-CHA-Ala-Arg-pNA is a highly specific, synthetic chromogenic substrate designed for the quantitative determination of Thrombin (Factor IIa) activity. Its molecular architecture is engineered to mimic the natural cleavage site of fibrinogen, the physiological target of thrombin, while incorporating non-natural amino acid analogs to enhance stability and catalytic efficiency.

Upon hydrolysis by thrombin, the substrate releases p-nitroaniline (pNA) , a distinct chromophore measurable at 405 nm . This guide provides a deep-dive into the structural logic of the cleavage site, the kinetic parameters governing the reaction, and a self-validating protocol for its application in high-throughput screening and clinical diagnostics.

Molecular Architecture & Cleavage Mechanism

Chemical Structure

The substrate consists of a tripeptide sequence capped with a chromogenic leaving group.

-

Sequence: H-D-Cyclohexylalanyl-L-Alanyl-L-Arginyl-p-nitroanilide

-

Formula:

(typically supplied as a diacetate salt)[1]

The Cleavage Site: Structural Logic

The specificity of H-D-CHA-Ala-Arg-pNA is dictated by the "lock and key" fit of its amino acid residues (P1, P2, P3) into the active site subsites (S1, S2, S3) of thrombin.

| Residue Position | Amino Acid | Function & Interaction |

| P1 | L-Arginine (Arg) | Primary Specificity: Thrombin is a trypsin-like serine protease with a deep, negatively charged S1 pocket (defined by Asp189). The basic guanidinium group of Arginine forms a critical salt bridge with Asp189, positioning the peptide bond for cleavage. |

| P2 | L-Alanine (Ala) | Steric Fit: The S2 pocket of thrombin (proximal to the catalytic triad) is restricted by the "60-loop" (Tyr60A/Trp60D). Unlike trypsin, which tolerates bulkier residues, thrombin prefers small, hydrophobic residues like Proline or Alanine here to avoid steric clash. |

| P3 | D-Cyclohexylalanine (D-CHA) | Affinity & Stability: This non-natural amino acid mimics Phenylalanine (Phe) but is fully saturated (cyclohexyl ring). It binds tightly to the hydrophobic S3 aryl-binding pocket . The D-configuration renders the substrate resistant to degradation by plasma aminopeptidases, ensuring the signal is generated solely by endopeptidase (thrombin) activity. |

| Leaving Group | p-Nitroaniline (pNA) | Signal Generation: Linked via an amide bond to the C-terminus of Arg. This bond is the specific target of the catalytic triad. |

Reaction Mechanism

The cleavage follows a classical serine protease mechanism involving the catalytic triad (His57, Asp102, Ser195):

-

Acylation: Ser195 nucleophilically attacks the carbonyl carbon of the Arg-pNA bond.

-

Release: The amide bond breaks, releasing free pNA (yellow color). An acyl-enzyme intermediate is formed.

-

Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme.

Figure 1: Catalytic cycle of Thrombin-mediated hydrolysis of H-D-CHA-Ala-Arg-pNA.[3]

Kinetic Profile & Specificity

Understanding the kinetic constants is vital for assay optimization. H-D-CHA-Ala-Arg-pNA exhibits high affinity (

Kinetic Constants (Human Thrombin)

| Parameter | Value (Approx.) | Significance |

| 3.26 µM | Indicates very high affinity. The low | |

| ~272 | High turnover number. Rapid signal generation allows for short incubation times. | |

| Specificity Constant ( | ~8.3 x | Represents extremely high catalytic efficiency, distinguishing it from non-specific proteolysis. |

Note: Values may vary slightly based on buffer ionic strength and temperature (

Enzyme Selectivity

While highly specific for Thrombin (Factor IIa), researchers must be aware of potential cross-reactivity at high concentrations:

-

Primary Target: Thrombin (100% relative activity).

-

Minor Cross-Reactivity: Factor Xa (< 5%), Plasmin (< 1%), Trypsin (Variable).

-

Mitigation: The use of selective inhibitors (e.g., Aprotinin to block plasmin) or specific buffer conditions (e.g., addition of heparin) can further isolate Thrombin activity.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . It includes checkpoints to ensure data integrity.

Reagents & Buffer Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000 (or 0.1% BSA), pH 8.4.

-

Why PEG/BSA? Thrombin is "sticky" and adsorbs to plastic. PEG/BSA prevents loss of enzyme activity.

-

Why pH 8.4? Optimal pH for Thrombin amidolytic activity.

-

-

Substrate Stock: Reconstitute H-D-CHA-Ala-Arg-pNA in sterile distilled water to 5 mM . Store aliquots at -20°C.

-

Stop Solution (End-Point only): 20% Acetic Acid or 2% Citric Acid.

Workflow: Kinetic (Initial Rate) Method

This method is preferred for calculating enzyme kinetics as it monitors linearity in real-time.

-

Blanking: Add 150 µL Assay Buffer to "Blank" wells.

-

Sample Prep: Add 50 µL of Enzyme Sample (Thrombin standard or unknown) to "Test" wells.

-

Incubation: Incubate plate at 37°C for 2-5 minutes to equilibrate temperature.

-

Substrate Addition: Add 50 µL of 1 mM Substrate (Dilute stock 1:5 in buffer) to all wells. Final concentration in well = 0.25 mM (>>

). -

Measurement: Immediately read Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Validation Check: Plot Absorbance vs. Time. The line must be linear (

). If the curve plateaus early, dilute the enzyme and repeat.

Figure 2: Step-by-step workflow for the kinetic determination of Thrombin activity.

Data Analysis

Calculate the activity using the extinction coefficient of pNA (

- : Total reaction volume (e.g., 0.2 mL)

- : Path length (0.6 cm for standard 200 µL in 96-well plate)

- : Volume of sample added (e.g., 0.05 mL)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Substrate depletion (Enzyme too concentrated). | Dilute sample 1:10 or 1:100. Ensure substrate is in excess ( |

| High Background | Autohydrolysis of substrate or contaminated buffer. | Store substrate at -20°C. Check buffer for microbial growth. Use "Substrate Only" blank. |

| Low Signal | pH mismatch or degradation of Thrombin. | Verify pH is 8.0–8.[1]4. Thrombin is unstable; keep on ice until assay. Add 0.1% PEG.[1] |

| Precipitation | Substrate concentration too high (> 2 mM). | H-D-CHA-Ala-Arg-pNA has limited solubility. Do not exceed 1 mM working concentration. |

References

-

BioMedica Diagnostics. (n.d.). SPECTROZYME® TH Product Sheet. Retrieved from [Link]

- Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361.

-

Invitech. (n.d.).[4] Spectrozyme TH Substrate Specifications. Retrieved from [Link]

Sources

Methodological & Application

Measuring Plasma Kallikrein Activity: A Detailed Protocol Using the Chromogenic Substrate H-D-CHA-Ala-Arg-pNA

Introduction: The Critical Role of Plasma Kallikrein

Plasma kallikrein (PKa) is a central serine protease in the intricate plasma kallikrein-kinin system (KKS). This system is a key regulator of several physiological processes, including inflammation, blood pressure control, coagulation, and pain signaling.[1][2] PKa is formed from its inactive precursor, prekallikrein, through activation by factor XIIa.[3] Once activated, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.[3][4] Given its significant role, the accurate measurement of plasma kallikrein activity is crucial for researchers in physiology, pharmacology, and drug development for conditions such as hereditary angioedema and thrombosis.[3]

This application note provides a comprehensive protocol for determining plasma kallikrein activity using the chromogenic substrate H-D-CHA-Ala-Arg-pNA (cyclohexylacetyl-Alanine-Arginine-p-nitroanilide). The principle of this assay is straightforward: the plasma kallikrein enzyme specifically recognizes and cleaves the peptide sequence of the substrate, releasing the chromophore p-nitroaniline (pNA).[5] The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the plasma kallikrein activity in the sample.[1]

Assay Principle: A Visual Overview

The enzymatic reaction at the heart of this assay is the hydrolysis of the chromogenic substrate by plasma kallikrein. This process liberates p-nitroaniline (pNA), a yellow-colored compound. The intensity of the color, measured as absorbance, correlates directly with the amount of pNA produced and, consequently, the enzymatic activity of plasma kallikrein.

Caption: Enzymatic cleavage of H-D-CHA-Ala-Arg-pNA by plasma kallikrein.

Materials and Reagents

This section details the necessary equipment and reagents for the successful execution of the plasma kallikrein assay.

| Category | Item | Details/Specifications |

| Equipment | Spectrophotometer or Microplate Reader | Capable of measuring absorbance at 405 nm. For kinetic assays, the instrument should be able to maintain a constant temperature (e.g., 37°C). |

| Calibrated Pipettes | For accurate liquid handling. | |

| 96-well, clear, flat-bottom microplates | For high-throughput analysis. | |

| Incubation Chamber or Water Bath | To maintain a constant temperature of 37°C. | |

| Reagents | Purified Human Plasma Kallikrein | For positive controls and standard curve generation. |

| H-D-CHA-Ala-Arg-pNA | Chromogenic substrate. | |

| Tris Buffer | 50 mM Tris-HCl, pH 7.8. | |

| Sodium Chloride (NaCl) | For adjusting ionic strength of the buffer. | |

| Polybrene or other surface activators | To minimize contact activation in plastic tubes. | |

| Acetic Acid (20%) or Citric Acid (2%) | Stop solution for endpoint assays.[5] | |

| p-Nitroaniline (pNA) | For generating a standard curve to quantify product formation.[6] | |

| Dimethyl Sulfoxide (DMSO) | For dissolving the substrate and pNA standard. | |

| Deionized Water | High-purity water for all reagent preparations. | |

| Samples | Human Plasma | Collected in sodium citrate anticoagulant.[1] |

Detailed Experimental Protocols

Part 1: Reagent Preparation

Proper reagent preparation is fundamental to the accuracy and reproducibility of the assay.

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.8):

-

Dissolve 6.1 g of Tris base and 8.8 g of NaCl in 800 mL of deionized water.

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C. The buffer is stable for several months if not contaminated.[1]

-

-

Substrate Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate amount of H-D-CHA-Ala-Arg-pNA in DMSO to create a 10 mM stock solution.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

p-Nitroaniline (pNA) Standard Stock Solution (e.g., 10 mM):

-

Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to make a 10 mM stock solution.[6]

-

Store protected from light at 4°C.

-

Part 2: Plasma Sample Handling

The handling of plasma samples is critical to prevent artefactual activation of the kallikrein-kinin system.

-

Blood Collection: Collect whole blood in tubes containing 0.1 M sodium citrate (9 parts blood to 1 part citrate).[1]

-

Centrifugation: Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C.[1]

-

Plasma Storage: Process the plasma within a few hours of collection. If not used immediately, freeze it in aliquots at -70°C. Avoid low-temperature activation of prekallikrein by keeping the plasma at 15-25°C before use or freezing.[1][5] When needed, thaw the plasma rapidly at 37°C and keep it at 15-25°C until use.[5]

Part 3: p-Nitroaniline (pNA) Standard Curve

A standard curve is essential for converting absorbance values into the molar amount of product formed.[6]

-

Prepare pNA dilutions: From the 10 mM pNA stock solution, prepare a series of dilutions in the assay buffer ranging from 0 to 200 µM.

-

Plate Setup: Add a fixed volume (e.g., 100 µL) of each pNA dilution to the wells of a 96-well plate. Include a blank well with only the assay buffer.

-

Measure Absorbance: Read the absorbance at 405 nm.

-

Plot the Curve: Plot the absorbance values (Y-axis) against the known pNA concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99.[6]

Part 4: Plasma Kallikrein Activity Assay Protocol (96-well plate format)

This protocol can be adapted for both endpoint and kinetic measurements.

Sources

Application Note: Preparation and Handling of H-D-CHA-Ala-Arg-pNA Diacetate Chromogenic Substrate Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for the chromogenic substrate H-D-Cyclohexylalanyl-Alanyl-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA) diacetate. Adherence to these protocols is critical for ensuring the substrate's integrity, which is paramount for generating reproducible and reliable data in amidolytic assays, particularly those involving serine proteases such as thrombin.

Introduction to H-D-CHA-Ala-Arg-pNA Diacetate

H-D-CHA-Ala-Arg-pNA is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore.[1][2] It serves as a highly specific substrate for certain serine proteases, most notably thrombin.[3][4] The fundamental principle of its use in enzymatic assays lies in the proteolytic cleavage of the amide bond between the arginine residue and the pNA group.

Upon enzymatic cleavage, the pNA moiety is released. In its free form, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance wavelength of approximately 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions. The diacetate salt form is often supplied to improve the handling and solubility of the peptide.

Physicochemical Properties and Essential Handling

A thorough understanding of the substrate's properties is the foundation for its correct handling.

Table 1: Physicochemical Properties of H-D-CHA-Ala-Arg-pNA Diacetate

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;diacetate | [5] |

| Molecular Formula | C₂₄H₃₈N₈O₅ · 2(C₂H₄O₂) | Derived |

| Molecular Weight | 638.7 g/mol | Calculated from base[5] |

| CAS Number | 143556-06-3 (Parent Compound) | [1][5][6] |

| Appearance | Typically a white to off-white lyophilized powder | General Knowledge |

| Extinction Coefficient | ε (pNA at 405 nm) ≈ 9,900 M⁻¹cm⁻¹ | General Knowledge |

Safety and Handling Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the lyophilized powder in a designated area to avoid inhalation or dispersion.

-

Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information.

Core Principles of Stock Solution Preparation

The goal is to create a concentrated, stable stock solution that can be accurately diluted to a final working concentration in an assay buffer without compromising the substrate's integrity or the enzyme's activity.

-

Causality of Solvent Choice: Peptide solubility is highly dependent on its amino acid composition and sequence.[7] H-D-CHA-Ala-Arg-pNA contains a bulky, hydrophobic cyclohexylalanyl (CHA) residue, which can limit its aqueous solubility.[7] Therefore, the most effective strategy involves initial solubilization in a minimal volume of a water-miscible organic solvent, followed by dilution in an aqueous buffer.

-

The Importance of pH: The peptide contains multiple ionizable groups. Maintaining a consistent pH (typically neutral, e.g., pH 7.0-8.0) with a suitable buffer is crucial for solubility and stability.

-

Preventing Degradation: Peptides in solution are susceptible to degradation through hydrolysis and microbial contamination.[9][10] Therefore, using sterile reagents, sterile filtration of the final stock, and proper storage are non-negotiable steps. Repeated freeze-thaw cycles should be avoided as they can degrade the peptide structure and compromise its performance.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for laboratory use.

Materials

-

H-D-CHA-Ala-Arg-pNA diacetate powder

-

Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

-

Sterile, purified water (e.g., Milli-Q® or equivalent)

-

Sterile buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Conical tubes (1.5 mL or 2.0 mL), sterile

-

Syringe filters (0.22 µm), sterile, low protein binding (e.g., PVDF or PES)

Equipment

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator bath (optional)

-

Freezer (-20°C or -80°C)

Step-by-Step Methodology

-

Pre-equilibration: Before opening, allow the vial of lyophilized H-D-CHA-Ala-Arg-pNA diacetate to warm to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder, which would affect weighing accuracy and peptide stability.

-

Mass Calculation: Calculate the mass of powder required. For 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 638.7 g/mol × 1000 mg/g = 6.39 mg

-

-

Weighing: Carefully weigh the calculated amount of peptide into a sterile conical tube.

-

Initial Solubilization: Add a small volume of DMSO to the peptide powder. For 6.39 mg, start by adding 100-200 µL of DMSO. Gently vortex the tube for 30-60 seconds. The goal is to create a concentrated slurry or solution.

-

Aiding Dissolution: If the peptide does not fully dissolve, briefly sonicate the tube in a water bath for 1-2 minutes.[7] Avoid overheating. Visually inspect for complete dissolution against a light source; the solution should be clear and free of particulates.

-

Dilution to Final Concentration: Once the peptide is fully dissolved in DMSO, slowly add the sterile aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) dropwise while gently vortexing, bringing the solution to the final desired volume (1 mL in this example).

-

Sterile Filtration: For long-term storage and to prevent microbial growth, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Storage: Immediately store the aliquots at -20°C or, for enhanced stability, at -80°C. Protect from light.

Workflow Visualization

Caption: Workflow for preparing a 10 mM stock solution of H-D-CHA-Ala-Arg-pNA diacetate.

Quality Control, Storage, and Stability

A self-validating protocol includes measures to confirm the integrity of the prepared stock.

Quality Control Check

Before use, perform a simple spectrophotometric scan to check for premature hydrolysis.

-

Dilute the 10 mM stock 1:100 in your assay buffer (to 100 µM).

-

Measure the absorbance at 405 nm.

-

A high-quality, unhydrolyzed stock solution should have a negligible absorbance at 405 nm (typically <0.05 AU). A significant yellow tint or high absorbance indicates substrate degradation.

Storage and Stability Summary

Table 2: Recommended Storage Conditions

| Form | Temperature | Light Conditions | Expected Stability |

| Lyophilized Powder | -20°C to -80°C | Protect from light | ≥ 1 year (refer to manufacturer) |

| Stock Solution in DMSO/Buffer | -20°C | Protect from light | Up to 3 months |

| Stock Solution in DMSO/Buffer | -80°C | Protect from light | ≥ 6 months |

Note: Stability is enhanced at lower temperatures and when protected from light and repeated freeze-thaw cycles.

Troubleshooting Guide

Table 3: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitate forms after adding aqueous buffer. | The substrate has "crashed out" of solution due to exceeding its aqueous solubility limit. | Try preparing a more concentrated initial solution in DMSO before dilution, or prepare a lower concentration stock solution. Ensure the buffer is added slowly while mixing. |

| Stock solution is yellow or has high A₄₀₅ background. | Spontaneous hydrolysis has occurred due to moisture, improper pH, light exposure, or prolonged storage at room temperature. | Discard the stock solution and prepare a fresh batch, strictly following the protocol. Ensure the lyophilized powder was properly equilibrated before opening. |

| High variability between assay replicates. | Incomplete dissolution of the stock; inaccurate pipetting of the viscous stock; stock degradation. | Ensure the stock is fully dissolved before use. Use reverse pipetting for viscous solutions like those containing DMSO. Use a fresh aliquot for each experiment. |

References

-

PubChem. (n.d.). H-D-CHA-Ala-Arg-pNA. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

- Okada, Y., Tsuda, Y., Tani, S., & Wanaka, K. (1993). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Chemical & Pharmaceutical Bulletin, 41(10), 1649–1652.

-

Camarero, J. A., & Kwon, Y. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Lawrence Livermore National Laboratory. Retrieved from [Link]

- Gibault, F., St-Jean, M., & Adam, A. (1998). Stable substrate-chromogen solutions for enzyme activity detection. U.S. Patent No. 5,804,404. Washington, DC: U.S.

- Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Organic Letters, 6(22), 3901–3904.

-

Xinheng Biopharma. (n.d.). H-D-CHA-Ala-Arg-pNA diacetate. Retrieved February 13, 2026, from [Link]

- Pinter, G., & Martin, L. (2013). Solvent for chromogenic substrate solution. U.S. Patent No. 8,501,433. Washington, DC: U.S.

-

MedChemExpress Japan. (n.d.). H-D-CHA-Ala-Arg-pNA. Retrieved February 13, 2026, from [Link]

-

DC Chemicals. (n.d.). H-D-CHG-Ala-Arg-pNA.2AcOH (Substrate Th-1). Retrieved February 13, 2026, from [Link]

- Khramtsov, P., et al. (2025). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA.

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved February 13, 2026, from [Link]

- Demidov, V. V., et al. (1994). Stability of peptide nucleic acids in human serum and cellular extracts. Biochemical Pharmacology, 48(6), 1310–1313.

- Huseby, R. M., & Smith, R. E. (1980). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 18(5), 635–645.

-

The Good Scents Company. (n.d.). hydroquinone diacetate. Retrieved February 13, 2026, from [Link]

- Bolon, D. N., Grant, R. A., Baker, T. A., & Sauer, R. T. (2005). Specificity versus stability in computational protein design. Proceedings of the National Academy of Sciences, 102(36), 12724–12729.

- Gasser, G., & Budisa, N. (2022). The Medicinal Chemistry of Artificial Nucleic Acids. Encyclopedia.pub.

- Dupuy, A. M., et al. (2018). Stability of routine biochemical analytes in whole blood and plasma/serum: Focus on potassium stability from lithium heparin. Clinical Biochemistry, 57, 43-49.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H-D-CHG-Ala-Arg-pNA.2AcOH(Substrate Th-1)|DC Chemicals [dcchemicals.com]

- 4. diapharma.com [diapharma.com]

- 5. H-D-CHA-Ala-Arg-pNA | C24H38N8O5 | CID 71351370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. US8501433B2 - Solvent for chromogenic substrate solution - Google Patents [patents.google.com]

- 9. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

Spectrophotometric measurement of pNA release at 405 nm

An In-Depth Technical Guide to the Spectrophotometric Measurement of p-Nitroaniline (pNA) Release at 405 nm

Introduction

The spectrophotometric measurement of p-nitroaniline (pNA) release is a cornerstone colorimetric assay for quantifying enzyme activity, particularly for proteases and amidases.[1][2] This robust and highly adaptable method is foundational in diverse fields, from fundamental enzyme characterization in academic research to high-throughput screening (HTS) for inhibitor discovery in pharmaceutical development.[2] The assay's principle lies in the enzymatic cleavage of a synthetic, chromogenic substrate. This substrate is a peptide or other molecule covalently linked to pNA, rendering it colorless. Upon enzymatic hydrolysis, the pNA molecule is liberated.[2][3] Free pNA in solution exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[2][4] The rate of this color change is directly proportional to the enzyme's activity, providing a simple, continuous, and sensitive method for kinetic analysis.[1][2]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pNA release assay. It delves into the theoretical underpinnings, offers detailed and validated protocols, and presents expert insights into data analysis and troubleshooting to ensure the generation of reliable and reproducible results.

Part I: The Theoretical Cornerstone of the pNA Release Assay

The Core Principle: Chromogenic Unmasking

The ingenuity of the pNA assay lies in its use of a molecular "mask." The p-nitroaniline chromophore is rendered colorless when it is chemically conjugated to a specific peptide or amino acid sequence via an amide bond.[2] This bond is engineered to be the specific target for the enzyme of interest. The enzyme acts as a catalyst, hydrolyzing this scissile amide bond, which "unmasks" the pNA by releasing it into the solution.[2]

The Enzymatic Reaction and Spectrophotometric Detection

The entire process can be conceptualized as a two-stage event: enzymatic cleavage followed by spectrophotometric detection.

-

Enzymatic Cleavage: The enzyme recognizes and binds to the substrate-pNA conjugate. This interaction facilitates the hydrolysis of the amide bond linking the substrate to the pNA molecule.

-

Spectrophotometric Detection: The liberated pNA absorbs light maximally at approximately 405 nm. A spectrophotometer or microplate reader is used to measure the increase in absorbance at this wavelength over time. This increase is a direct measure of the amount of pNA produced and, consequently, the enzyme's activity.[1][2]

Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.

The Beer-Lambert Law in Practice

The concentration of the released pNA is quantified using the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.

A = εcl

Where:

-

A is the measured absorbance (unitless).

-

ε (epsilon) is the molar extinction coefficient of pNA, a constant that reflects how strongly the molecule absorbs light at a specific wavelength.[1]

-

c is the concentration of pNA in the solution (mol/L).

-

l is the path length of the light through the solution (typically 1 cm for a standard cuvette or a calculated value for a microplate well).[1]

| Parameter | Typical Value | Notes |

| Absorbance Maximum (λmax) | 405 - 410 nm | The exact maximum can be slightly influenced by buffer pH and composition.[2] |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | This value can vary slightly with buffer conditions and should be determined empirically via a standard curve for the highest accuracy.[1] |

Part II: Applications in Research and Drug Development

The pNA release assay is a versatile tool with broad applications.

-

Enzyme Characterization: It is widely used to determine fundamental enzyme kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1][2] This is achieved by measuring initial reaction rates across a range of substrate concentrations.[5]

-

High-Throughput Screening (HTS): The assay's simplicity and adaptability to microplate formats make it ideal for screening large libraries of chemical compounds to identify potential enzyme inhibitors, a critical step in early-stage drug discovery.[1]

-

Apoptosis Research: The activity of caspases, which are key proteases in the programmed cell death pathway, is frequently measured using specific caspase substrates conjugated to pNA (e.g., Ac-DEVD-pNA for Caspase-3).[4]

-

Blood Coagulation Studies: The activity of various proteases involved in the blood coagulation cascade, such as trypsin, can be effectively monitored using this method.[1][6]

Part III: Experimental Protocols

Protocol 1: Generation of a p-Nitroaniline Standard Curve

Causality: A standard curve is essential for converting absorbance values into the precise concentration of pNA released. This self-validating step accounts for variations in instrument performance and buffer conditions, ensuring the accuracy of your enzyme activity calculations.[1]

Materials:

-

p-Nitroaniline (pNA) powder

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (the same buffer to be used in the enzyme assay)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a 10 mM pNA Stock Solution: Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO. Store this stock in small aliquots at -20°C, protected from light.[1]

-

Prepare Working Standards: Perform serial dilutions of the 10 mM stock solution into the assay buffer to create a range of known concentrations. An example dilution series for a 100 µL final volume per well is provided below.

| Standard Concentration (µM) | Volume of 10 mM pNA Stock (µL) | Volume of Assay Buffer (µL) |

| 200 | 2 | 98 |

| 150 | 1.5 | 98.5 |

| 100 | 1 | 99 |

| 50 | 0.5 | 99.5 |

| 25 | 0.25 | 99.75 |

| 12.5 | 0.125 | 99.875 |

| 0 (Blank) | 0 | 100 |

-

Measurement: Add 100 µL of each standard (and the blank) to triplicate wells of the 96-well plate.

-

Read Absorbance: Measure the absorbance at 405 nm.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Plot the corrected absorbance values (Y-axis) against the corresponding pNA concentrations (X-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + b) and the R² value. An R² value > 0.99 indicates a reliable linear fit.[1]

-

Protocol 2: General Enzyme Activity Assay (Kinetic Mode)

Causality: This protocol measures the initial rate of the reaction (V₀), which is directly proportional to the enzyme's activity under the specified conditions. A kinetic assay, which measures absorbance continuously, is generally preferred over an endpoint assay as it provides more detailed information about the reaction progress.

Caption: General workflow for a kinetic pNA release assay.

Procedure:

-

Reagent Preparation:

-

Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. Keep on ice. The optimal concentration must be determined empirically.

-

Substrate Solution: Dissolve the pNA-conjugated substrate in DMSO to create a concentrated stock (e.g., 10-100 mM) and store at -20°C.[7] Dilute this stock into the assay buffer to the desired final concentration just before the experiment.

-

-

Assay Setup: Set up reactions in a 96-well plate. Include appropriate controls:

-

Test Wells: Enzyme, Buffer, Substrate.

-

Negative Control (No Enzyme): Buffer, Substrate. This accounts for any spontaneous substrate hydrolysis.

-

Blank (No Substrate): Enzyme, Buffer. This accounts for the absorbance of the enzyme itself.

-

-

Reaction Protocol (for a 100 µL final volume):

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the enzyme solution to the test and blank wells. Add 25 µL of assay buffer to the negative control wells.

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to the test and negative control wells. Add 25 µL of assay buffer to the blank wells.

-

-

Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.

Part IV: Data Analysis and Interpretation

-

Determine the Reaction Rate: For each well, plot absorbance vs. time. The initial rate (V₀) is the slope of the linear portion of this curve (ΔAbs/min).

-

Convert Rate to Concentration: Use the slope (m) from your pNA standard curve (Absorbance vs. Concentration) to convert the reaction rate from ΔAbs/min to µM/min.

-

Rate (µM/min) = (Slope from kinetic data) / (Slope from standard curve)

-

-

Calculate Specific Activity: Normalize the rate to the amount of enzyme used in the assay.

-

Specific Activity (Units/mg) = [Rate (µmol/min/mL) / (Enzyme concentration (mg/mL))]

-

Note: One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.[6]

-

Part V: Troubleshooting and Technical Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | 1. Substrate Instability: The pNA-substrate is degrading spontaneously.[8] 2. Reagent Contamination: Buffer or other reagents are contaminated with a substance that cleaves the substrate.[8] | 1. Prepare substrate solution fresh before each use. Check storage conditions of the stock solution (-20°C or -80°C, protected from light).[7] 2. Use high-purity reagents and water. Test individual components for background signal. |

| No or Low Signal | 1. Inactive Enzyme: Enzyme has lost activity due to improper storage or handling. 2. Sub-optimal Assay Conditions: pH, temperature, or buffer composition is not suitable for the enzyme. 3. Inhibitor Present: An unknown inhibitor is present in the enzyme preparation or buffer. | 1. Use a fresh aliquot of enzyme or a positive control to verify activity.[6] 2. Review literature for the enzyme's optimal conditions and adjust the assay buffer accordingly. 3. Perform a buffer exchange or further purify the enzyme preparation. |